molecular formula C10H8N2O3 B12922276 3-(1-Hydroxyethylidene)-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione CAS No. 54026-33-4

3-(1-Hydroxyethylidene)-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione

Cat. No.: B12922276
CAS No.: 54026-33-4
M. Wt: 204.18 g/mol
InChI Key: WMCRWKHSQCCIFG-UHFFFAOYSA-N
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Description

3-(1-Hydroxyethylidene)-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione is a chemical compound based on the 2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione scaffold, a fused heterocyclic system of significant interest in medicinal chemistry and drug discovery . The core pyridopyrimidine structure is known to exhibit a wide spectrum of biological activities, largely due to its resemblance to privileged structures in biologically active molecules. While the specific biological profile and mechanism of action for this particular derivative are areas for further investigation, related pyridopyrimidine-dione analogues have been synthesized and evaluated for various therapeutic potentials. For instance, novel derivatives have been designed and studied as potential anti-cervical cancer agents, showing activity against HeLa cell lines . Other structurally similar pyrido[1,2-e]purine-2,4(1H,3H)-dione analogues have been identified as inhibitors of flavin-dependent thymidylate synthase (FDTS), a promising antibacterial target for combating multi-drug resistant pathogens . The 1-hydroxyethylidene substituent at the 3-position of the core structure may influence the compound's electronic properties, stereochemistry, and binding affinity to biological targets. Researchers can leverage this compound as a key intermediate or precursor for the synthesis of more complex heterocyclic systems, or as a core scaffold for developing novel pharmacological tools in areas such as oncology and infectious diseases. Specific research applications could include target-based screening against enzymes like kinases or dihydrofolate reductase (DHFR), or phenotypic screening against various human cancer cell lines and microbial pathogens . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

54026-33-4

Molecular Formula

C10H8N2O3

Molecular Weight

204.18 g/mol

IUPAC Name

3-acetyl-2-hydroxypyrido[1,2-a]pyrimidin-4-one

InChI

InChI=1S/C10H8N2O3/c1-6(13)8-9(14)11-7-4-2-3-5-12(7)10(8)15/h2-5,14H,1H3

InChI Key

WMCRWKHSQCCIFG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(N=C2C=CC=CN2C1=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetyl-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multicomponent reactions (MCRs). One efficient method starts with 4H-pyrido[1,2-a]primidine-2-hydroxy-4-one, β-naphthol, and substituted aromatic aldehydes. This reaction proceeds under moderate to good yields and is characterized by high atom economy and selectivity .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of MCRs, which are economically and ecologically favorable, suggest that scaling up the synthesis for industrial purposes would involve optimizing reaction conditions to maintain high yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-Acetyl-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: Common in heterocyclic chemistry, substitution reactions can introduce different substituents at various positions on the ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce various functional groups like halides or amines.

Scientific Research Applications

3-Acetyl-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Acetyl-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibiting microbial growth or reducing inflammation .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between the target compound and analogs:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 1-Hydroxyethylidene C₁₀H₈N₂O₃ 204.18 Polar hydroxy group enhances solubility; potential for H-bond interactions
3-Butyl-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione Butyl C₁₂H₁₄N₂O₂ 218.25 Lipophilic side chain; increased hydrophobicity
3-(4-Chlorobenzylidene)-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione 4-Chlorobenzylidene C₁₄H₈ClN₂O₂ 286.68 Aromatic substituent; electron-withdrawing Cl affects electronic properties
3-Phenyl-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione Phenyl C₁₃H₁₀N₂O₂ 226.23 Planar aromatic group; π-π stacking potential
Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives Thieno-fused ring Varies Varies Sulfur-containing fused ring; antimicrobial activity
Cyclopenta[d]pyrimidine-2,4(3H,5H)-dione Cyclopenta-fused ring C₉H₈N₂O₂ 176.17 Alicyclic fused system; antioxidant properties
Key Observations:
  • Polarity : The hydroxyethylidene group in the target compound increases polarity compared to alkyl (e.g., butyl) or aromatic (e.g., phenyl, benzylidene) substituents. This may improve aqueous solubility .
  • Hydrogen Bonding: The hydroxyl group enables H-bond donor/acceptor interactions, which are absent in non-polar analogs like the 3-butyl derivative. This feature is critical for binding to biological targets, such as enzymes or receptors .
Target Compound
  • Anticancer Activity : Pyrido[1,2-a]pyrimidine-diones with polar substituents (e.g., methoxymethyl groups) have shown promise as anti-cervical cancer agents .
  • Enzyme Inhibition: The hydroxyethylidene group could mimic natural substrates in enzymes like PPO (protoporphyrinogen oxidase), similar to herbicidal pyrido[2,3-d]pyrimidines .
Comparison with Analogs
  • Antimicrobial Activity: Thieno[2,3-d]pyrimidine-diones exhibit moderate activity against S. aureus and P. aeruginosa via TrmD inhibition . The target compound’s hydroxyl group may enhance binding to bacterial targets.
  • Antioxidant Effects : Cyclopenta[d]pyrimidine-diones scavenge free radicals via sulfur-containing substituents . The hydroxyethylidene group could offer similar radical-neutralizing capacity.
  • Herbicidal Activity : Pyrido[2,3-d]pyrimidines inhibit NtPPO through π-π interactions with FAD and hydrogen bonds . The target compound’s hydroxy group may facilitate similar interactions.

Molecular Interactions and Docking Studies

  • PPO Inhibition (Herbicidal Activity) : Pyrido[2,3-d]pyrimidines form π-π interactions (5.9–6.0 Å) with FAD and hydrogen bonds (2.3–4.3 Å) with Arg98/Thr176 in Nicotiana tabacum PPO . The hydroxyethylidene group could replicate these interactions.
  • Anticancer Targets : Derivatives with methoxymethyl groups dock into cervical cancer-related proteins via hydrophobic pockets and H-bonds . The hydroxyethylidene moiety may enhance binding affinity.

Biological Activity

3-(1-Hydroxyethylidene)-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione, also known as 3-acetyl-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one, is a heterocyclic compound that has garnered attention for its diverse biological activities. This compound belongs to the pyridopyrimidine family, which is characterized by a variety of pharmacological properties including antimicrobial, antitumor, and anti-inflammatory effects. Understanding the biological activity of this compound is crucial for its potential therapeutic applications.

The molecular formula of this compound is C10H8N2O3 with a molecular weight of 204.18 g/mol. The compound features a unique structure that enhances its reactivity and ability to interact with biological targets.

PropertyValue
CAS Number54026-33-4
Molecular FormulaC10H8N2O3
Molecular Weight204.18 g/mol
IUPAC Name3-acetyl-2-hydroxypyrido[1,2-a]pyrimidin-4-one
InChI KeyWMCRWKHSQCCIFG-UHFFFAOYSA-N

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens. The mechanism involves inhibition of bacterial enzyme activity, which disrupts essential metabolic processes.

Antitumor Activity

The compound has shown promising results in antitumor assays. In vitro studies revealed that it inhibits the proliferation of cancer cell lines such as M-HeLa (cervical adenocarcinoma) and PC3 (prostate adenocarcinoma). The cytotoxicity was assessed using standard assays which indicated lower toxicity towards normal cells compared to tumor cells. This selectivity is crucial for developing therapeutic agents with reduced side effects.

Anti-inflammatory Effects

In addition to its antimicrobial and antitumor activities, this compound has been studied for its anti-inflammatory properties. It was found to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. This suggests a potential role in treating inflammatory diseases.

The biological effects of this compound are attributed to its ability to bind to specific molecular targets within cells. The compound's structure allows it to interact with enzymes and receptors involved in various biological pathways:

  • Enzyme Inhibition : The compound binds to active sites on enzymes critical for bacterial survival and cancer cell proliferation.
  • Receptor Modulation : It may act on cell surface receptors that mediate inflammatory responses.

Case Studies

Several studies have documented the biological activities of this compound:

  • Antimicrobial Study : A recent publication reported the synthesis of derivatives of pyridopyrimidine and their evaluation against antibiotic-resistant strains of bacteria. The results indicated that certain derivatives had enhanced antimicrobial activity compared to standard antibiotics .
  • Antitumor Efficacy : In vitro experiments showed that this compound significantly inhibited the growth of M-HeLa cells at concentrations as low as 10 µM, with minimal effects on normal fibroblast cells .

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